N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methoxy group at the 2-position and a trifluoromethoxy group at the 4-position of the benzene ring, along with a sulfonamide group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as an aldehyde and an amine, under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethoxy-containing reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles or electrophiles under suitable reaction conditions, such as temperature and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethoxy)benzene-1-sulfonamide: A similar compound with a different position of the trifluoromethoxy group.
3-fluoro-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide: A compound with a fluorine substitution instead of a trifluoromethoxy group.
Uniqueness
N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the methoxy, trifluoromethoxy, and sulfonamide groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O4S/c1-21-11-16-6-8(7-17-11)18-23(19,20)10-4-2-9(3-5-10)22-12(13,14)15/h2-7,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHHAWRCIWEULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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